DI-1859 vs. MLN4924 (Pevonedistat): Superior Potency in Inhibiting Cullin 3 Neddylation
DI-1859 demonstrates a substantial potency advantage over the first-in-class NAE inhibitor MLN4924 for inhibiting cullin 3 neddylation in liver cells. This difference is critical for experiments where low nanomolar target engagement is required .
| Evidence Dimension | Potency in inhibiting cullin 3 neddylation |
|---|---|
| Target Compound Data | IC50 ~4.6 nM |
| Comparator Or Baseline | MLN4924 (pevonedistat) |
| Quantified Difference | ~30-fold more potent |
| Conditions | THLE2 liver cells |
Why This Matters
This 30-fold potency advantage allows for complete cullin 3 inhibition at significantly lower concentrations, minimizing potential off-target effects associated with higher dosing of MLN4924.
